

An In-depth Technical Guide to 2',5,6',7-Tetraacetoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',5,6',7-Tetraacetoxyflavanone

Cat. No.: B15587614

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2',5,6',7-Tetraacetoxyflavanone**, a derivative of the naturally occurring flavanone, 2',5,6',7-Tetrahydroxyflavanone. Due to the limited availability of specific data on the tetraacetoxy form, this document focuses on the well-documented properties and biological activities of its parent compound, which has been isolated from plants such as Scutellaria baicalensis. This guide includes its chemical identifiers, structure, and a proposed synthetic route. Furthermore, it delves into the antioxidant and anti-inflammatory properties of the parent compound, presenting available quantitative data and detailed experimental protocols for relevant biological assays. To facilitate a deeper understanding, this guide incorporates diagrams of key signaling pathways and experimental workflows.

Compound Identification and Structure

1.1. 2',5,6',7-Tetraacetoxyflavanone

CAS Number: 80604-17-7[1]

Molecular Formula: C23H20O10

Molecular Weight: 456.4 g/mol



1.2. Chemical Structure

The structure of **2',5,6',7-Tetraacetoxyflavanone** is derived from its parent flavanone by the acetylation of the four hydroxyl groups.

Image of the chemical structure of **2',5,6',7-Tetraacetoxyflavanone** would be placed here.

1.3. Parent Compound: 2',5,6',7-Tetrahydroxyflavanone

CAS Number: 80604-16-6[2][3]

Molecular Formula: C₁₅H₁₂O₆[2][3]

Molecular Weight: 288.3 g/mol [2]

• IUPAC Name: 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one[2][3]

Natural Sources: Isolated from the roots of Scutellaria baicalensis Georgi.[2][3]

Physicochemical Properties (Parent Compound)

Quantitative data for **2',5,6',7-Tetraacetoxyflavanone** is not readily available. The following table summarizes the computed physicochemical properties of the parent compound, 2',5,6',7-Tetrahydroxyflavanone.



Property	Value	Source
Molecular Weight	288.25 g/mol	PubChem
XLogP3	2.2	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	288.063388 g/mol	PubChem
Topological Polar Surface Area	117 Ų	PubChem
Heavy Atom Count	21	PubChem

Biological Activities (Parent Compound and Related Flavonoids)

Direct biological activity studies on **2',5,6',7-Tetraacetoxyflavanone** are scarce in publicly available literature. However, its parent compound, 2',5,6',7-Tetrahydroxyflavanone, and other flavonoids from Scutellaria baicalensis are known to possess significant antioxidant and anti-inflammatory properties.

3.1. Antioxidant Activity

Flavonoids from Scutellaria baicalensis have demonstrated potent free radical scavenging capabilities.[4][5] The antioxidant activity is often attributed to the presence of hydroxyl groups, particularly the o-dihydroxy arrangement, which can effectively donate a hydrogen atom to neutralize free radicals.[4]



Compound	Assay	Results	Reference
Baicalein	DPPH Radical Scavenging	Dose-dependent scavenging activity	[4]
Baicalin	DPPH Radical Scavenging	Dose-dependent scavenging activity	[4]
Baicalein	Hydroxyl Radical Scavenging	Dose-dependent scavenging activity	[4]
Baicalin	Hydroxyl Radical Scavenging	Dose-dependent scavenging activity	[4]
Baicalein	Lipid Peroxidation Inhibition (Fe ²⁺ - ascorbic acid induced)	Effective inhibition at 10 μmol/L	[4]
Baicalin	Lipid Peroxidation Inhibition (Fe ²⁺ - ascorbic acid induced)	Effective inhibition at 10 μmol/L	[4]

3.2. Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, including the NF- κ B and MAPK pathways.[6][7][8] This modulation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF- α , IL-1 β , and IL-6.[6][9]



Compound	Model	Key Findings	Reference
Wogonin	Carrageenan-induced rat paw edema	82.9% inhibition of edema	[10]
Oroxylin A	Lipid Peroxidation Inhibition	Most potent inhibitor among tested flavonoids	[10]
Wogonin	Nitric Oxide (NO) Inhibition	Superior inhibition compared to other tested flavonoids	[10]

Proposed Synthesis of 2',5,6',7-Tetraacetoxyflavanone

A plausible synthetic route for **2',5,6',7-Tetraacetoxyflavanone** would involve the synthesis of the flavanone core followed by acetylation.

4.1. Step 1: Synthesis of 2',5,6',7-Tetrahydroxyflavanone

This can be achieved via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization.

- Starting Materials: A suitably protected 2-hydroxyacetophenone derivative and a protected 2,6-dihydroxybenzaldehyde.
- Reaction Steps:
 - Protection of Hydroxyl Groups: The hydroxyl groups of the starting materials are protected, for example, as methoxymethyl (MOM) ethers.
 - Claisen-Schmidt Condensation: The protected acetophenone and benzaldehyde are reacted in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone.
 - Cyclization: The chalcone is treated with an acid (e.g., HCl in methanol) to remove the protecting groups and induce cyclization to the flavanone. Subsequent treatment with a



weak base like sodium acetate can facilitate the final ring closure.

- Purification: The resulting 2',5,6',7-Tetrahydroxyflavanone is purified by column chromatography.
- 4.2. Step 2: Acetylation of 2',5,6',7-Tetrahydroxyflavanone
- Reagents: Acetic anhydride and a catalyst such as pyridine or a catalytic amount of sulfuric acid.
- Procedure: 2',5,6',7-Tetrahydroxyflavanone is dissolved in a suitable solvent (e.g., pyridine) and treated with an excess of acetic anhydride. The reaction is typically stirred at room temperature until completion.
- Workup and Purification: The reaction mixture is quenched with water, and the product is
 extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The
 crude 2',5,6',7-Tetraacetoxyflavanone is then purified, for instance, by recrystallization or
 column chromatography.

Experimental Protocols

5.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the test compound solution at various concentrations.



- Add the DPPH solution to each well to initiate the reaction.
- Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Data Analysis:

- Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: %
 Scavenging = [(Abs_control Abs_sample) / Abs_control] x 100
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

5.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

· Cell Culture and Treatment:

- Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach the desired confluence.
- Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 μg/mL) to induce NO production and co-incubate with the test compound for a further period (e.g., 24 hours).

• Measurement of Nitrite:

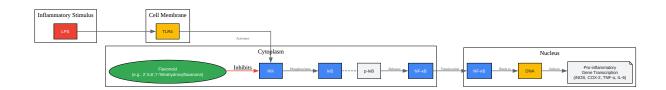
Collect the cell culture supernatant.



- Nitrite concentration, a stable product of NO, is measured using the Griess reagent system.
- Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate at room temperature for a short period (e.g., 10 minutes).
- Data Analysis:
 - Measure the absorbance at a specific wavelength (e.g., 540 nm).
 - Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
 - The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
 - Determine the IC₅₀ value for NO inhibition.
- Cell Viability Assay:
 - A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

6.1. Signaling Pathway

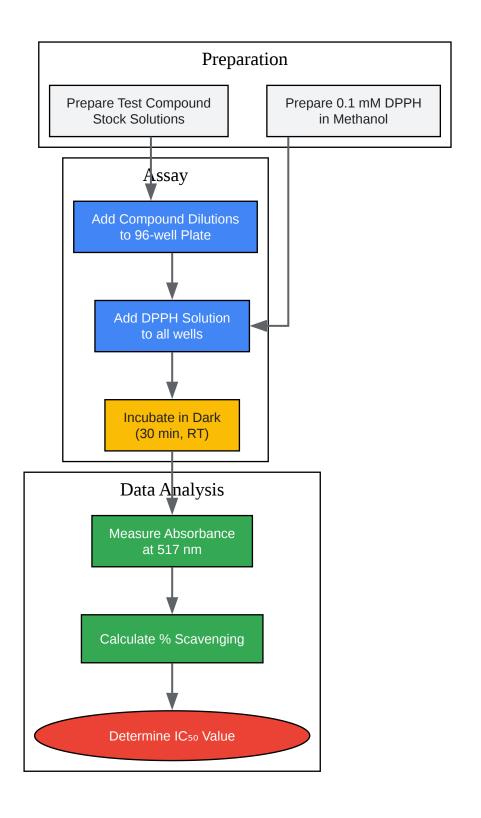




Click to download full resolution via product page

Caption: NF-kB signaling pathway in inflammation and its inhibition by flavonoids.

6.2. Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

6.3. Synthesis Workflow



Click to download full resolution via product page

Caption: Proposed synthetic workflow for **2',5,6',7-Tetraacetoxyflavanone**.

Conclusion

2',5,6',7-Tetraacetoxyflavanone is a synthetic derivative of a naturally occurring flavanone. While direct biological data for this compound is limited, the known antioxidant and anti-inflammatory activities of its parent compound, 2',5,6',7-Tetrahydroxyflavanone, suggest that it may be a valuable subject for further investigation in drug discovery and development. The provided experimental protocols and proposed synthetic route offer a foundation for future research into the pharmacological potential of this and related flavanones. Further studies are warranted to elucidate the specific biological profile of the tetra-acetylated form and to understand how acetylation influences the activity of the parent molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bocsci.com [bocsci.com]
- 3. 2',5,6',7-Tetrahydroxyflavanone | C15H12O6 | CID 42607849 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiradical and antioxidant activity of flavones from Scutellariae baicalensis radix -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. 5280functionalmed.com [5280functionalmed.com]
- 10. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2',5,6',7-Tetraacetoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587614#2-5-6-7-tetraacetoxyflavanone-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com